1,1,1,4,4,4-Hexafluoro-2-butanone
Overview
Description
1,1,1,4,4,4-Hexafluoro-2-butanone is a fluorinated organic compound with the molecular formula C4H2F6O. It is known for its high chemical stability and unique properties, making it valuable in various industrial and scientific applications. This compound is characterized by the presence of six fluorine atoms, which contribute to its distinct chemical behavior.
Mechanism of Action
- Temperature and Pressure : HFO-1336mzz(Z) exhibits different evaporation characteristics under varying environmental conditions . Elevated temperature promotes droplet evaporation, but this effect weakens at high pressures. Increasing pressure enhances heat transfer via natural convection but inhibits molecular diffusion during evaporation.
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,4,4,4-Hexafluoro-2-butanone can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluorotrichloroethane with hydrogen to produce 1,1,1,4,4,4-hexafluoro-2,3-dichloro-2-butene. This intermediate is then further reacted with hydrogen to obtain 1,1,1,4,4,4-hexafluoro-2-chloro-2-butene. Finally, gas-phase dehydrochlorination of this compound yields 1,1,1,4,4,4-hexafluoro-2-butyne, which undergoes selective hydrogenation to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for high selectivity and conversion rates, ensuring efficient production with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,1,1,4,4,4-Hexafluoro-2-butanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Fluorinated derivatives with different functional groups.
Scientific Research Applications
1,1,1,4,4,4-Hexafluoro-2-butanone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of high-performance materials, refrigerants, and as a component in specialty chemicals
Comparison with Similar Compounds
Similar Compounds
1,1,1,4,4,4-Hexafluoro-2-butene: Another fluorinated compound with similar applications but different reactivity.
Perfluoro(3-methylbutan-2-one): A related compound with distinct physical and chemical properties
Uniqueness
1,1,1,4,4,4-Hexafluoro-2-butanone is unique due to its specific arrangement of fluorine atoms, which imparts high chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and inert compounds .
Properties
IUPAC Name |
1,1,1,4,4,4-hexafluorobutan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6O/c5-3(6,7)1-2(11)4(8,9)10/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTVISAIMBSMEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075240 | |
Record name | 3H,3H-Perfluoro-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400-49-7 | |
Record name | 2-Butanone, 1,1,1,4,4,4-hexafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H,3H-Perfluoro-2-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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